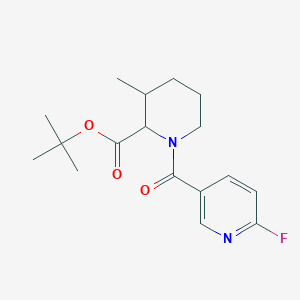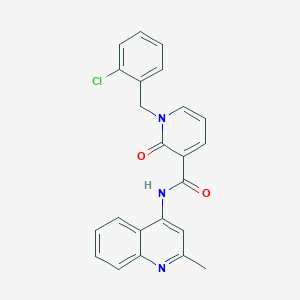![molecular formula C17H21N3O2S B2396129 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 484694-57-7](/img/structure/B2396129.png)
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone, also known as EPPES, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPES is a highly versatile compound, and its unique chemical properties make it an ideal candidate for a wide range of applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-bromoethanethiol followed by reaction with 2-ethylpiperidine-1-carboxaldehyde.
Starting Materials
2-amino-5-phenyl-1,3,4-oxadiazole, 2-bromoethanethiol, 2-ethylpiperidine-1-carboxaldehyde
Reaction
Step 1: 2-amino-5-phenyl-1,3,4-oxadiazole is reacted with 2-bromoethanethiol in the presence of a base such as potassium carbonate in DMF to form 2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)ethanethiol., Step 2: The resulting product from step 1 is then reacted with 2-ethylpiperidine-1-carboxaldehyde in the presence of a base such as sodium methoxide in methanol to form the final product, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.
Mechanism Of Action
The mechanism of action of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is not fully understood. However, studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the activity of enzymes that are involved in cancer cell growth. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases.
Biochemical And Physiological Effects
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the activity of enzymes that are involved in cancer cell growth. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties, making it a potential candidate for the development of sensors.
Advantages And Limitations For Lab Experiments
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has several advantages as a research tool. It is a highly versatile compound that can be used in a wide range of applications. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties, making it a potential candidate for the development of sensors. However, the synthesis of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex process that requires expertise in organic chemistry. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is also a relatively new compound, and its properties are not fully understood.
Future Directions
There are several future directions for the research of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone. In the field of medicine, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has shown promising results as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone and to develop more effective treatments for cancer and inflammatory diseases.
In the field of material science, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has shown potential as a fluorescent probe for the detection of metal ions. Further research is needed to develop more sensitive and selective sensors based on 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.
In conclusion, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a highly versatile compound that has potential applications in various fields. Its unique chemical properties make it an ideal candidate for a wide range of applications. The synthesis of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex process that requires expertise in organic chemistry. Further research is needed to fully understand the properties and potential applications of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.
Scientific Research Applications
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been extensively studied for its potential applications in various fields. In the field of medicine, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit anticancer properties. Studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of material science, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been used as a fluorescent probe for the detection of metal ions, making it a potential candidate for the development of sensors.
properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-14-10-6-7-11-20(14)15(21)12-23-17-19-18-16(22-17)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVJYMJXXJVBGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)
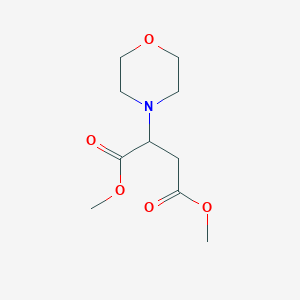
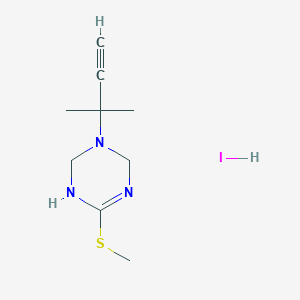
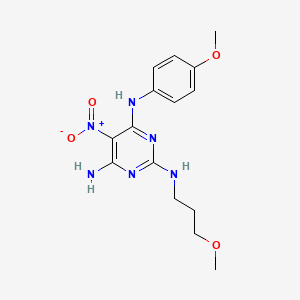
![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)
![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)
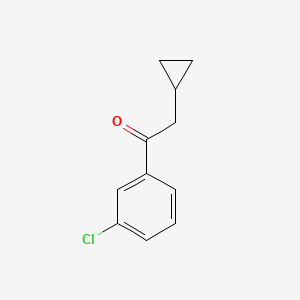
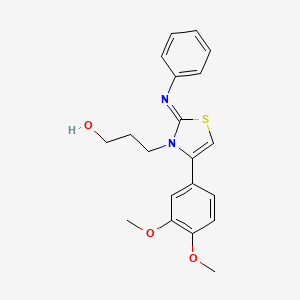
![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)
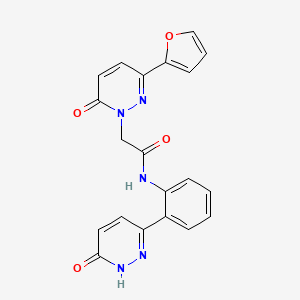
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
